

Synthesis of Psammaplysene B: A Detailed Guide to Starting Materials and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a marine natural product isolated from sponges of the Psammaplysilla genus. It belongs to the family of bromotyrosine alkaloids and has garnered significant interest due to its biological activities, including the inhibition of FOXO1a (Forkhead box protein O1) nuclear export.[1] This document provides detailed application notes and protocols for the synthesis of **Psammaplysene B**, with a focus on the key starting materials and synthetic transformations. The methodologies outlined are based on the total synthesis reported by Georgiades and Clardy.[1][2][3]

Synthetic Strategy Overview

The total synthesis of **Psammaplysene B** is a convergent process that involves the preparation of two key fragments: a carboxylic acid moiety and an amine moiety. Both fragments are synthesized from a common starting material, 4-iodophenol.[1][2][3] These fragments are then coupled in the final step to yield the target molecule.

Data Presentation: Key Synthetic Intermediates and Yields

The following table summarizes the key starting materials and intermediates in the synthesis of **Psammaplysene B**, along with the reported yields for each transformation.



Starting Material/Intermedia te	Transformation	Product	Yield (%)
4-lodophenol	Dibromination	2,6-Dibromo-4- iodophenol	Not Specified
2,6-Dibromo-4- iodophenol	O-Alkylation with Ns- protected 3- bromopropylamine	N-(3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)-2-nitrobenzenesulfonamide	70%[1]
N-(3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)-2-nitrobenzenesulfonamide	N-Methylation (Fukuyama's method)	N-(3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)-N-methyl-2-nitrobenzenesulfonamide	94%[1]
N-(3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)-N-methyl-2-nitrobenzenesulfonamide	Heck Reaction with methyl acrylate	Methyl (E)-3-(3,5-dibromo-4-(3-(N-methyl-2-nitrophenylsulfonamid o)propoxy)phenyl)acry late	89%[1]
Methyl (E)-3-(3,5- dibromo-4-(3-(N- methyl-2- nitrophenylsulfonamid o)propoxy)phenyl)acry late	Hydrolysis	(E)-3-(3,5-dibromo-4- (3-(N-methyl-2- nitrophenylsulfonamid o)propoxy)phenyl)acry lic acid (Acid Fragment)	95%[1]
2,6-Dibromo-4- iodophenol	O-Alkylation with Boc- protected 3- bromopropylamine	tert-butyl (3-((3,5- dibromo-4- iodophenoxy)methyl)p ropyl)carbamate	96%[3]
tert-butyl (3-((3,5-dibromo-4-	Sonogashira Coupling	tert-butyl (3-((3,5- dibromo-4- ((trimethylsilyl)ethynyl)	Not Specified



iodophenoxy)methyl)p ropyl)carbamate		phenoxy)methyl)propy l)carbamate	
tert-butyl (3-((3,5-dibromo-4-((trimethylsilyl)ethynyl)phenoxy)methyl)propyl)carbamate	Desilylation and Amination	Amine Fragment	Not Specified
Acid Fragment and Amine Fragment	Amide Coupling	Ns-protected Psammaplysene B	88%[1][3]
Ns-protected Psammaplysene B	Ns-Deprotection	Psammaplysene B	86%[1][3]

Experimental ProtocolsSynthesis of the Acid Fragment

- 1. O-Alkylation of 2,6-Dibromo-4-iodophenol:
- To a solution of 2,6-dibromo-4-iodophenol in a suitable solvent such as DMF, add a base like potassium carbonate.
- Add Ns-protected 3-bromopropylamine to the mixture.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Work up the reaction by quenching with water and extracting with an organic solvent.
- Purify the product by column chromatography.
- 2. N-Methylation via Fukuyama's Method:
- Dissolve the Ns-protected amine in an appropriate solvent like toluene.
- Add triphenylphosphine and diethyl azodicarboxylate (DEAD).
- Add methanol to the reaction mixture.



- Stir at room temperature until the starting material is consumed.
- Purify the resulting N-methylated product by chromatography.[1]
- 3. Heck Reaction:
- Combine the N-methylated intermediate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base in a suitable solvent.
- Add methyl acrylate to the mixture.
- Heat the reaction under an inert atmosphere until completion.
- After cooling, filter the reaction mixture and purify the product.[1]
- 4. Hydrolysis of the Methyl Ester:
- Dissolve the methyl ester in a mixture of THF and water.
- Add a base such as lithium hydroxide.
- Stir at room temperature until the hydrolysis is complete.
- Acidify the reaction mixture and extract the carboxylic acid product.

Synthesis of the Amine Fragment

The synthesis of the amine fragment also commences from 2,6-dibromo-4-iodophenol and involves an O-alkylation with a protected aminopropyl group, followed by a Sonogashira coupling to introduce the side chain, which is then further functionalized.

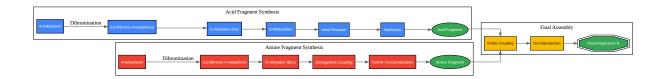
Final Assembly and Deprotection

- 1. Amide Coupling:
- Dissolve the carboxylic acid fragment and the amine fragment in THF.
- Add triethylamine followed by diethylphosphocyanidate.



- Stir the reaction at room temperature to form the Ns-protected **Psammaplysene B**.[1][3]
- 2. Ns-Deprotection:
- To a solution of the Ns-protected **Psammaplysene B** in acetonitrile, add cesium carbonate and thiophenol.
- Stir the mixture at room temperature to effect the deprotection.
- Purify the final product, **Psammaplysene B**, by chromatography.[1][3]

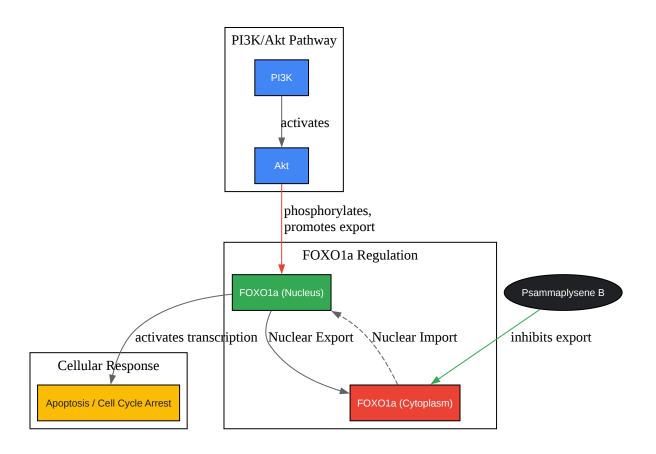
Visualizations



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Caption: Synthetic workflow for Psammaplysene B.





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Caption: Inhibition of FOXO1a nuclear export by Psammaplysene B.

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References

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